Synthesis of Octahydro-2H-benzimidazole-2-thione from cis-1,2-diaminocyclohexane: A Technical Guide
Synthesis of Octahydro-2H-benzimidazole-2-thione from cis-1,2-diaminocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of octahydro-2H-benzimidazole-2-thione from cis-1,2-diaminocyclohexane. It includes detailed experimental protocols, a summary of key quantitative data, and a discussion of the reaction's underlying principles. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
Octahydro-2H-benzimidazole-2-thione is a saturated heterocyclic compound belonging to the class of cyclic thioureas. The benzimidazole-2-thione core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] The synthesis of the fully saturated octahydro-analogue from cis-1,2-diaminocyclohexane provides a route to novel chemical entities with potential therapeutic applications. This guide details a reliable method for its preparation and characterization.
Synthetic Pathway
The primary and most direct route for the synthesis of octahydro-2H-benzimidazole-2-thione from cis-1,2-diaminocyclohexane involves a cyclization reaction with a thiocarbonyl source. Two common reagents for this transformation are potassium ethylxanthate and carbon disulfide.[6][7] The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to yield the target thiourea.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is based on the synthesis using potassium ethylxanthate, which has been reported to provide a good yield of the desired product.[6]
Materials:
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cis-1,2-diaminocyclohexane
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Potassium ethylxanthate
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Ethanol
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Lithium hydroxide monohydrate
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Glacial acetic acid
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Activated charcoal
Procedure:
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In a round-bottom flask, combine cis-1,2-diaminocyclohexane (9.24 mmol) and potassium ethylxanthate (11.09 mmol) in a mixture of ethanol (30 mL) and water (1 mL).
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Add lithium hydroxide monohydrate to the mixture.
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Heat the reaction mixture to reflux and maintain for 4 hours.
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After 4 hours, add a small amount of activated charcoal to the flask and continue to reflux for an additional 30 minutes.
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Allow the mixture to cool slightly and then filter to remove the activated charcoal.
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Acidify the filtrate to a pH of approximately 3.5 by the dropwise addition of a diluted solution of glacial acetic acid in water.
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Concentrate the solution under reduced pressure until a white solid begins to precipitate.
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Add 20 mL of water to the mixture and cool it in an ice bath to facilitate complete precipitation.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Yield: Following this procedure, a yield of approximately 70% of glistening yellow crystals of cis-octahydro-2H-benzimidazole-2-thione can be expected.[6]
Quantitative Data
The following table summarizes the key quantitative data for octahydro-2H-benzimidazole-2-thione.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂S | [8] |
| Molecular Weight | 156.25 g/mol | |
| Appearance | Glistening yellow crystals | [6] |
| Predicted Mass Spec (m/z) | [M+H]⁺: 157.07939, [M+Na]⁺: 179.06133 | [8] |
Potential Biological Activity and Signaling Pathways
While specific biological studies on cis-octahydro-2H-benzimidazole-2-thione are limited, the broader class of benzimidazole-2-thione derivatives has been investigated for various pharmacological activities. A notable area of research is their role as enzyme inhibitors. For instance, derivatives of benzimidazole-2-thione have been identified as inhibitors of bacterial hyaluronan lyase, an enzyme involved in the spread of bacterial infections.[4]
The general mechanism of non-competitive enzyme inhibition, which may be applicable, involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency in binding to the substrate and catalyzing the reaction.
Caption: A potential non-competitive enzyme inhibition pathway.
Conclusion
The synthesis of octahydro-2H-benzimidazole-2-thione from cis-1,2-diaminocyclohexane is a straightforward and efficient process. This guide provides a detailed protocol and key data to facilitate its preparation and characterization. Further research into the spectroscopic properties and biological activities of this specific compound is warranted to explore its full potential in drug discovery and development. The structural novelty of the saturated ring system compared to the more commonly studied aromatic benzimidazoles may offer unique pharmacological profiles.
References
- 1. 30086-64-7 Cas No. | Octahydro-2H-benzimidazole-2-thione | Matrix Scientific [matrixscientific.com]
- 2. Benzimidazole(51-17-2) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CIS-OCTAHYDRO-2H-BENZIMIDAZOL-2-ONE | 1123-97-3 [chemicalbook.com]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
